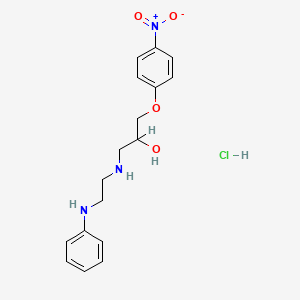
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride is a complex organic compound that features a combination of functional groups, including an aniline derivative, an amino group, and a nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the aniline derivative, followed by the introduction of the aminoethyl group and the nitrophenoxy group. Common reagents used in these reactions include aniline, ethylene diamine, and p-nitrophenol. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
類似化合物との比較
Similar Compounds
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-: Lacks the monohydrochloride component.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, dihydrochloride: Contains an additional hydrochloride group.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The uniqueness of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride lies in its specific combination of functional groups and its potential applications. The presence of the monohydrochloride group may influence its solubility, stability, and reactivity compared to similar compounds.
特性
| 76210-96-3 | |
分子式 |
C17H22ClN3O4 |
分子量 |
367.8 g/mol |
IUPAC名 |
1-(2-anilinoethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-16(12-18-10-11-19-14-4-2-1-3-5-14)13-24-17-8-6-15(7-9-17)20(22)23;/h1-9,16,18-19,21H,10-13H2;1H |
InChIキー |
FLVRUILIACMHJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCNCC(COC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




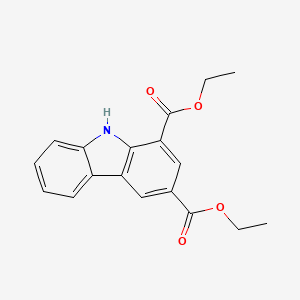
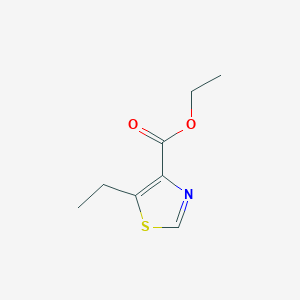

![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)

![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

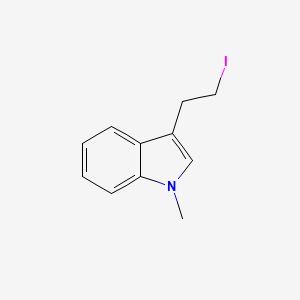
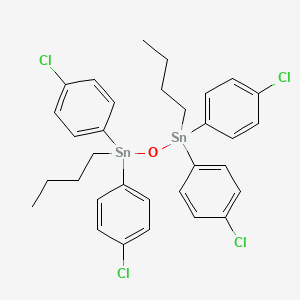
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
